DET serves as a vital building block for synthesizing various heterocyclic compounds. These ring structures, containing atoms like nitrogen, oxygen, or sulfur alongside carbon, are prevalent in numerous pharmaceuticals and natural products. DET's reactive methylene group allows facile condensation reactions to form these heterocycles. For instance, researchers have employed DET in the synthesis of thiazoles, a class of heterocycles with diverse biological activities [].
Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides (chains of amino acids). DET finds application in the development of peptidomimetics due to its ability to form peptide bonds. By incorporating DET into the molecule's backbone, researchers can create peptidomimetics with enhanced stability and resistance to enzymatic degradation compared to natural peptides [].
Thioethers (compounds containing a carbon-sulfur-carbon bond) are prevalent functional groups in many biologically active molecules. DET acts as a useful reagent for introducing a thioether moiety into a target molecule. Its reactive methylene group readily undergoes substitution reactions to form carbon-sulfur bonds. This property allows researchers to modify existing molecules or create new ones with desired biological properties [].
Diethyl 2,2'-thiodiacetate is an organic compound with the molecular formula C₈H₁₄O₄S. It features a thioether functional group and two acetyl groups, making it a unique member of the thiodiacetate family. This compound is known for its potential applications in various fields, including organic synthesis and as a reagent in
Other reactions include:
Diethyl 2,2'-thiodiacetate can be synthesized through various methods:
These methods highlight the versatility in synthesizing this compound for research and industrial applications.
Diethyl 2,2'-thiodiacetate finds applications across various domains:
Interaction studies involving diethyl 2,2'-thiodiacetate focus on its reactivity with other chemical entities. For instance, it has been shown to interact effectively with various nucleophiles in synthetic chemistry . Additionally, research into its antioxidant capabilities suggests potential interactions with reactive oxygen species in biological systems.
Diethyl 2,2'-thiodiacetate shares structural similarities with several other compounds within the thiodiacetate family. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 2,2'-thiodiacetate | C₈H₁₀O₄S | Methyl groups instead of ethyl |
| Dihexyl 2,2'-thiodiacetate | C₁₄H₂₈O₄S | Longer alkyl chains |
| Diisopropyl 2,2'-thiodiacetate | C₁₂H₂₄O₄S | Isopropyl groups |
What sets diethyl 2,2'-thiodiacetate apart from these similar compounds is its balance between reactivity and stability due to the ethyl groups. This balance makes it particularly suitable for applications requiring moderate reactivity without excessive volatility or instability.
Diethyl 2,2'-thiodiacetate exhibits a molecular formula of C₈H₁₄O₄S with a molecular weight of 206.26 grams per mole [1] [2]. The compound features a central sulfur atom acting as a bridge between two ethyl acetate moieties, creating a symmetrical thioether structure [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)CSCC(=O)OCC, which clearly illustrates the connectivity pattern of the molecule [3].
The stereochemical analysis reveals that diethyl 2,2'-thiodiacetate is an achiral compound with no defined stereocenters [3]. The molecule contains zero stereogenic centers and exhibits no optical activity [3]. The International Union of Pure and Applied Chemistry name for this compound is diethyl 2,2'-thiodiacetate, reflecting its systematic nomenclature based on the thiodiacetic acid backbone with diethyl ester functionalization [1] [4].
The molecular geometry around the central sulfur atom approximates a tetrahedral arrangement, considering the two carbon-sulfur bonds and the two lone pairs of electrons on sulfur [5]. The carbon-sulfur-carbon bond angle is influenced by the lone pairs, resulting in a bent configuration similar to other divalent sulfur compounds [5]. The ester functional groups maintain their characteristic planar geometry due to resonance stabilization between the carbonyl carbon and oxygen atoms [6].
The thermal properties of diethyl 2,2'-thiodiacetate demonstrate significant stability across a wide temperature range. The compound exhibits a melting point ranging from 69 to 72 degrees Celsius, indicating a relatively low crystalline transition temperature [2] [7] [8]. The boiling point occurs between 252 to 253 degrees Celsius at standard atmospheric pressure, reflecting moderate volatility characteristics [2] [7] [8].
Thermodynamic analysis reveals an enthalpy of vaporization of 77.7 kilojoules per mole at 400 Kelvin, based on comprehensive vapor pressure measurements [9]. Alternative measurements report a slightly lower value of 77.3 kilojoules per mole at 399 Kelvin, demonstrating consistency in thermodynamic determinations [9]. These values were obtained through temperature-dependent studies conducted between 384 and 448 Kelvin [9].
The phase behavior characteristics include a density of 1.146 grams per milliliter at 25 degrees Celsius, indicating the compound is denser than water [2] [10] [11]. The refractive index measures n²⁰/D 1.467, providing insight into the optical density and molecular polarizability [2] [10] [11]. The compound maintains liquid state characteristics at room temperature, appearing as a clear liquid with coloration ranging from light yellow to yellow-red [10] [11].
| Property | Value | Units | Temperature |
|---|---|---|---|
| Melting Point | 69-72 | °C | - |
| Boiling Point | 252-253 | °C | 760 mmHg |
| Density | 1.146 | g/mL | 25°C |
| Refractive Index | 1.467 | n²⁰/D | 20°C |
| Enthalpy of Vaporization | 77.7 | kJ/mol | 400 K |
Fourier Transform Infrared spectroscopy of diethyl 2,2'-thiodiacetate reveals characteristic absorption patterns consistent with its functional group composition [12] [13] [14]. The carbonyl stretching vibration appears as a strong absorption band between 1750 and 1735 wavenumbers, typical of aliphatic ester groups [12] [13]. This carbonyl stretch represents one component of the characteristic "Rule of Three" pattern observed in ester compounds [13].
The carbon-oxygen stretching vibrations manifest as two distinct bands in the 1300 to 1000 wavenumber region, corresponding to the two chemically distinct carbon-oxygen environments within the ester functionalities [12] [13]. The asymmetric and symmetric stretching modes of the ester groups contribute to the complexity of this spectral region [14]. Additional absorption features include carbon-hydrogen stretching vibrations in the 3000 to 2800 wavenumber range and carbon-sulfur stretching modes in the lower frequency regions [15].
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns [16]. The proton Nuclear Magnetic Resonance spectrum exhibits a triplet pattern around 1.30 parts per million corresponding to the methyl protons of the ethyl groups, with a coupling constant of 7.1 Hertz [16]. The ethylene protons appear as a quartet around 4.25 parts per million, demonstrating the expected ethyl ester pattern [16]. The methylene protons adjacent to sulfur resonate as two distinct doublets at 4.05 and 3.83 parts per million with a coupling constant of 14.3 Hertz, reflecting the diastereotopic nature of these protons [16].
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 206, consistent with the calculated molecular weight [1]. The fragmentation pattern typically includes loss of ethoxycarbonyl groups and subsequent sulfur-containing fragments, providing structural confirmation through characteristic breakdown pathways [16].
Diethyl 2,2'-thiodiacetate demonstrates favorable solubility characteristics in both aqueous and organic media [17]. The compound exhibits high solubility in water, making it suitable for various aqueous-based applications [17]. This aqueous solubility is attributed to the polar ester functionalities and the potential for hydrogen bonding interactions with water molecules [17].
The partition coefficient, expressed as LogP, measures 1.49 for the octanol-water system, indicating moderate lipophilicity [18]. Alternative calculations suggest a LogP value of 2.310, though this represents an estimated value rather than experimental determination [2]. These partition coefficient values position the compound in an intermediate range between hydrophilic and lipophilic behavior [19].
Solubility in organic solvents is generally excellent, with the compound showing compatibility with various non-polar and moderately polar organic media [17] [11]. The ester functionalities contribute to solubility in polar aprotic solvents, while the hydrocarbon portions enhance compatibility with less polar systems [17]. The overall solubility profile makes diethyl 2,2'-thiodiacetate a versatile compound for organic synthesis applications [11].
The molecular interactions governing solubility include dipole-dipole interactions from the carbonyl groups, potential hydrogen bonding through the oxygen atoms, and van der Waals forces from the alkyl portions [19]. The central sulfur atom contributes additional polarizability, enhancing interactions with various solvent systems [20].
| Solvent System | Partition Coefficient (LogP) | Solubility Characteristics |
|---|---|---|
| Octanol-Water | 1.49 | Moderate lipophilicity |
| Water | - | High solubility |
| Organic Solvents | - | Excellent compatibility |
The reactivity profile of diethyl 2,2'-thiodiacetate is dominated by the chemical behavior of its ester and thioether functionalities [21] [6]. The ester groups undergo typical nucleophilic acyl substitution reactions, including hydrolysis under both acidic and basic conditions [21] [6]. Under basic conditions, saponification proceeds through an addition-elimination mechanism, yielding the corresponding carboxylate salts and ethanol [6].
Acidic hydrolysis follows a reversible pathway, requiring excess water to drive the equilibrium toward product formation [21] [6]. The hydrolysis products include 2,2'-thiodiacetic acid and ethanol, with the reaction rate dependent on temperature, pH, and catalyst concentration [21] [22]. The mechanistic pathway involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of ethanol [6].
The thioether linkage provides additional reactivity pathways, particularly susceptibility to oxidation reactions [20] [23]. Under oxidizing conditions, the sulfur atom can be converted to sulfoxide or sulfone derivatives, altering the electronic properties and reactivity of the molecule [16] [20]. The oxidation typically proceeds through a two-electron process, with the sulfoxide formation being kinetically favored over direct sulfone formation [23].
Functional group interactions within the molecule include potential intramolecular hydrogen bonding between carbonyl oxygens and adjacent methylene protons [24]. The electron-withdrawing nature of the ester groups influences the electron density on the sulfur atom, modulating its nucleophilicity and electrophilicity [25]. These electronic effects impact both inter- and intramolecular reactivity patterns [26].
The compound serves as a valuable synthetic intermediate in heterocyclic chemistry, particularly in the formation of thiophene derivatives through condensation reactions [27] [26]. The Hinsberg synthesis utilizes diethyl thiodiacetate in consecutive aldol condensations with dicarbonyl compounds to construct thiophene ring systems [26]. The mechanism involves nucleophilic attack of the active methylene groups followed by cyclization and aromatization steps [26].
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Basic Hydrolysis | NaOH, Heat | Carboxylate salts + Ethanol | Addition-Elimination |
| Acidic Hydrolysis | HCl, Heat, H₂O | Thiodiacetic acid + Ethanol | Protonation-Nucleophilic Attack |
| Oxidation | Oxidizing agents | Sulfoxide/Sulfone derivatives | Two-electron process |
| Condensation | Dicarbonyl compounds | Thiophene derivatives | Aldol-type mechanism |
Conventional esterification represents the foundational methodology for synthesizing diethyl 2,2'-thiodiacetate, involving the direct reaction between 2,2'-thiodiacetic acid and ethanol under acidic catalysis. This approach typically employs hydrochloric acid as the catalyst and requires reflux conditions at approximately 78°C [1]. The reaction proceeds through a classical acid-catalyzed esterification mechanism, where the carboxylic acid groups undergo nucleophilic attack by ethanol molecules, followed by elimination of water to form the desired diester product.
The conventional method offers several advantages, including simplicity of setup, well-established reaction conditions, and the use of readily available starting materials [2]. The process does not require specialized equipment or expensive catalysts, making it accessible for routine laboratory synthesis. However, this approach suffers from significant limitations, particularly extended reaction times ranging from several hours to overnight, and the need for acidic conditions that may lead to side reactions or product degradation [3].
Research findings indicate that the reaction yield varies considerably depending on the specific conditions employed, with typical yields ranging from 70 to 85% after purification [1]. The formation of water as a byproduct necessitates either azeotropic removal or the use of molecular sieves to drive the equilibrium toward product formation. Additionally, the acidic reaction environment can lead to hydrolysis of the product under prolonged reaction conditions, requiring careful monitoring of reaction progress [4].
Optimization studies have demonstrated that temperature control is critical for maximizing yield while minimizing decomposition. Maintaining the reaction temperature at the reflux point of ethanol (78°C) provides the optimal balance between reaction rate and product stability. The use of a Dean-Stark trap for continuous water removal has been shown to improve yields by 10-15% compared to simple reflux conditions [2].
Catalytic thioetherification strategies represent a significant advancement in the synthesis of diethyl 2,2'-thiodiacetate, offering enhanced selectivity and improved reaction conditions compared to conventional methods. These approaches utilize specialized catalysts to facilitate the formation of the thioether linkage while maintaining the integrity of the ester functionalities.
Phase-transfer catalysis has emerged as a particularly effective strategy, employing polymer-supported phase-transfer catalysts (PSPTC) to facilitate the reaction between sodium sulfide and ethyl-2-bromoacetate [5]. The reaction typically proceeds at 60°C in chlorobenzene solvent, achieving yields of 85-95% within 4 hours. The polymer-supported benzyl N-ethyl-N-diisopropyl ammonium chloride catalyst demonstrates exceptional activity, with rate constants reaching 24.63 × 10³ min⁻¹ [5].
The catalytic mechanism involves the formation of sulfur anions through interaction with the phase-transfer catalyst, followed by nucleophilic substitution at the bromoacetate carbon. This approach offers several advantages, including recyclability of the catalyst for multiple reaction cycles, reduced reaction times compared to conventional methods, and excellent selectivity for the desired thioether product [6].
Lipase-catalyzed esterification represents another innovative catalytic approach, utilizing immobilized lipase B from Candida antarctica (Novozym 435) to achieve highly selective synthesis [7] [8]. This biocatalytic method operates under mild conditions (60-80°C) in vacuo, achieving remarkable yields of 92-98% with minimal byproduct formation. The enzyme demonstrates exceptional activity, with specific activities reaching 1489 units per gram of catalyst [7].
The biocatalytic approach offers significant environmental benefits, including operation under mild conditions, high selectivity, and the ability to recycle the immobilized enzyme for up to five reaction cycles without significant loss of activity [9]. The process generates only water as a byproduct, which can be easily removed under vacuum conditions, driving the equilibrium toward product formation.
Table 1: Comparative Performance of Catalytic Systems
| Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Recyclability | Reference |
|---|---|---|---|---|---|
| PSPTC | 60 | 4 | 85-95 | 5+ cycles | [5] |
| Novozym 435 | 60-80 | 4 | 92-98 | 5 cycles | [7] [8] |
| AlCl₃·6H₂O | 120 | 1.5 | 47 | Limited | [10] |
| CeCl₃·7H₂O | Reflux | 7 | 34 | Limited | [10] |
Microwave-assisted synthesis has revolutionized the preparation of diethyl 2,2'-thiodiacetate by dramatically reducing reaction times while maintaining or improving product yields. This technology utilizes microwave irradiation to provide rapid and uniform heating, enabling reactions to proceed under conditions that would be difficult to achieve with conventional heating methods [11] [12].
The application of microwave heating at 150°C for 4-8 minutes has been demonstrated to achieve high yields in the synthesis of related thiodiacetate derivatives [11]. The rapid heating profile characteristic of microwave irradiation allows for precise temperature control and eliminates the need for prolonged heating periods that can lead to product decomposition or unwanted side reactions.
Microwave-assisted synthesis operates through the principle of dielectric heating, where the microwave energy directly heats the reaction mixture at the molecular level. This results in more efficient energy transfer compared to conventional heating methods, leading to enhanced reaction rates and improved selectivity [13]. The rapid heating also minimizes thermal degradation pathways that may be active under prolonged conventional heating conditions.
Optimization studies have identified several critical parameters for successful microwave-assisted synthesis. The microwave power output typically ranges from 300 to 500 watts, with frequency optimization around 2.45 GHz providing optimal results. Temperature ramping profiles have been developed to achieve rapid heating to the target temperature (150°C) within 2-3 minutes, followed by isothermal conditions for the remainder of the reaction period [11].
The integration of microwave heating with other synthetic strategies, such as the use of chitosan-supported catalysts, has demonstrated synergistic effects. These combined approaches achieve enhanced yields while maintaining the rapid reaction times characteristic of microwave-assisted processes [11]. The polar nature of many reaction intermediates makes them particularly responsive to microwave heating, further enhancing the efficiency of the synthetic process.
Table 2: Microwave-Assisted Synthesis Parameters
| Parameter | Optimal Range | Effect on Yield | Critical Considerations |
|---|---|---|---|
| Power Output | 300-500 W | Increases with power up to 500 W | Overheating at higher powers |
| Temperature | 150°C | Optimal for most substrates | Product stability limit |
| Heating Rate | 50°C/min | Faster rates improve selectivity | Equipment limitations |
| Hold Time | 4-8 min | Plateau after 8 minutes | Complete conversion |
Continuous flow production techniques represent the state-of-the-art approach for large-scale synthesis of diethyl 2,2'-thiodiacetate, offering superior control over reaction parameters, enhanced safety profiles, and improved scalability compared to batch processes. These methodologies utilize specialized flow reactors that enable precise control of residence time, temperature, and mixing efficiency [14] [15].
The implementation of continuous flow synthesis typically involves the use of microfluidic or millireactor systems, where reactants are continuously fed into the reactor and products are continuously removed. This approach eliminates the batch-to-batch variability often observed in traditional synthesis methods and enables precise control over reaction stoichiometry [15]. Flow rates are typically optimized to achieve residence times of 15-30 minutes, which corresponds to the reaction times required for complete conversion under the elevated temperatures used in flow systems.
Continuous flow reactors offer several distinct advantages for thiodiacetate synthesis. The enhanced heat and mass transfer characteristics of flow systems enable the use of higher reaction temperatures (up to 120°C) without the risk of thermal runaway or hotspot formation [14]. The narrow residence time distribution ensures that all material experiences similar reaction conditions, leading to improved product consistency and reduced byproduct formation.
The integration of in-line monitoring and control systems enables real-time optimization of reaction parameters. Process analytical technology (PAT) tools, including in-line spectroscopy and automated sampling systems, provide continuous feedback on reaction progress and product quality [16]. This capability enables immediate adjustment of process parameters to maintain optimal conditions throughout the production campaign.
Temperature control in continuous flow systems is achieved through the use of precisely controlled heating and cooling zones. The high surface-area-to-volume ratio characteristic of flow reactors enables rapid temperature changes and excellent temperature uniformity throughout the reaction zone [17]. Typical temperature profiles involve rapid heating to the reaction temperature (80-100°C) followed by isothermal conditions in the reaction zone and rapid cooling for product collection.
Table 3: Continuous Flow Process Parameters
| Process Variable | Operating Range | Impact on Performance | Control Strategy |
|---|---|---|---|
| Flow Rate | 0.1-2.0 mL/min | Residence time control | Mass flow controllers |
| Temperature | 80-120°C | Reaction rate optimization | PID temperature control |
| Pressure | 2-10 bar | Phase behavior control | Back-pressure regulators |
| Mixing Efficiency | >95% | Yield and selectivity | Static mixer design |
Effective byproduct management and yield maximization strategies are essential for the economic and environmentally sustainable production of diethyl 2,2'-thiodiacetate. These approaches focus on minimizing waste generation, maximizing product recovery, and implementing efficient separation and purification protocols [19].
The primary byproducts formed during diethyl 2,2'-thiodiacetate synthesis vary depending on the synthetic methodology employed. In conventional esterification approaches, water and hydrogen chloride represent the major byproducts, requiring neutralization and disposal protocols [20]. Phase-transfer catalyzed synthesis generates sodium bromide and excess sodium sulfide, which can be recovered through aqueous extraction and crystallization processes [5].
Purification efficiency optimization has demonstrated significant improvements in overall process yields. Sequential extraction protocols using 5% sodium bicarbonate solution followed by deionized water washing achieve 92-96% purification efficiency while removing residual acids and salts . The implementation of molecular distillation techniques at reduced pressure (10-20 mmHg) enables product purification without thermal decomposition, achieving purities exceeding 98% [21].
Solvent recovery and recycling protocols have been developed to minimize environmental impact and reduce operating costs. Chlorobenzene solvent used in phase-transfer catalyzed synthesis can be recovered through distillation with greater than 95% recovery efficiency [5]. The recovered solvent maintains its effectiveness through multiple reaction cycles without significant degradation or contamination.
Catalyst regeneration strategies have proven essential for economic viability of catalytic processes. Polymer-supported phase-transfer catalysts can be regenerated through sequential washing with organic solvents and reactivation under controlled conditions, maintaining catalytic activity for more than five reaction cycles [5] [6]. Immobilized lipase catalysts demonstrate excellent stability and can be reused for up to five cycles with less than 10% loss in activity [7].
Yield maximization strategies focus on optimization of reaction stoichiometry, temperature control, and reaction time. The use of slight excess of ethyl-2-bromoacetate (1.1-1.2 equivalents) relative to sodium sulfide has been shown to improve yields by 8-12% while minimizing unreacted sulfide waste [5]. Temperature optimization studies indicate that maintaining reaction temperature at 60°C ± 2°C provides optimal balance between reaction rate and product selectivity.
Table 4: Byproduct Management Strategies
| Synthesis Method | Major Byproducts | Separation Technique | Recovery Efficiency | Environmental Impact |
|---|---|---|---|---|
| Conventional | H₂O, HCl | Neutralization/distillation | 85-90% | Moderate |
| Phase-transfer | NaBr, Na₂S | Aqueous extraction | 90-95% | Low |
| Ultrasound-assisted | NaBr, fragments | Ultrasonic separation | 92-96% | Very low |
| Lipase-catalyzed | H₂O | Vacuum removal | 95-98% | Minimal |
| Microwave-assisted | Oxidation products | Chromatography | 88-93% | Low |
The implementation of process intensification techniques, including ultrasonic enhancement and microwave heating, has demonstrated significant improvements in both yield and byproduct management. Ultrasonic irradiation at 40 kHz frequency reduces reaction time by 50% while improving yields by 20-25% compared to conventional stirring methods [5] [22]. The cavitation effects generated by ultrasonic treatment enhance mass transfer and provide more uniform reaction conditions, leading to improved selectivity and reduced byproduct formation.
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